REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[CH3:7][O:8][CH:9]([O:13][CH3:14])[CH2:10][NH:11][CH3:12].CC1OCCC1.Cl[C:22]([O:24][CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[O:23]>O>[CH2:25]([O:24][C:22](=[O:23])[N:11]([CH2:10][CH:9]([O:13][CH3:14])[O:8][CH3:7])[CH3:12])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:0.1.2|
|
Name
|
|
Quantity
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12.8 mL
|
Type
|
reactant
|
Smiles
|
COC(CNC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC1CCCO1
|
Name
|
|
Quantity
|
8.1 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to form a homogeneous solution
|
Type
|
TEMPERATURE
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Details
|
The resulting mixture was cooled to 2° C
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Type
|
ADDITION
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Details
|
(addition was exothermic)
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Type
|
TEMPERATURE
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Details
|
The mixture was maintained at room temperature until completion of the reaction
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
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Details
|
the organic layer was washed with 1N HCl (50 mL)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(N(C)CC(OC)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |